molecular formula C15H18Cl2N4O2 B285905 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B285905
M. Wt: 357.2 g/mol
InChI Key: IFCOCGWWMCHWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is commonly referred to as C16H22Cl2N4O2 and is synthesized using specific methods to ensure its purity and effectiveness.

Mechanism of Action

The mechanism of action of 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. Additionally, this compound has been shown to bind to specific receptors in the brain, which can help to reduce the accumulation of toxic proteins that are associated with neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole are dependent on the specific application. In studies involving cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation of cancer cells. In studies involving neurodegenerative disorders, this compound has been shown to reduce the accumulation of toxic proteins in the brain, which can help to slow the progression of these diseases. Finally, in studies involving inflammation, this compound has been shown to reduce the production of inflammatory mediators in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its potential applications in cancer research, neurodegenerative disorders, and inflammation. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, there are limitations to using this compound in lab experiments. These include the need for specific equipment and expertise to synthesize and purify the compound, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research involving 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole. These include further studies to determine its safety and efficacy in humans, as well as studies to determine its potential applications in other areas such as cardiovascular disease and diabetes. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound for specific applications. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing and purifying this compound.

Synthesis Methods

The synthesis of 4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole involves a series of chemical reactions. The starting materials are 4-chloro-3,5-dimethyl-1H-pyrazole and 5-oxopentanoic acid. The reaction involves the addition of 4-chloro-3,5-dimethyl-1H-pyrazole to the 5-oxopentanoic acid in the presence of a reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation to ensure its purity.

Scientific Research Applications

4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole has potential applications in scientific research. It has been shown to have anticancer properties and can be used to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have anti-inflammatory properties and can be used to reduce inflammation in the body.

properties

Molecular Formula

C15H18Cl2N4O2

Molecular Weight

357.2 g/mol

IUPAC Name

1,5-bis(4-chloro-3,5-dimethylpyrazol-1-yl)pentane-1,5-dione

InChI

InChI=1S/C15H18Cl2N4O2/c1-8-14(16)10(3)20(18-8)12(22)6-5-7-13(23)21-11(4)15(17)9(2)19-21/h5-7H2,1-4H3

InChI Key

IFCOCGWWMCHWKH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)CCCC(=O)N2C(=C(C(=N2)C)Cl)C)C)Cl

Canonical SMILES

CC1=C(C(=NN1C(=O)CCCC(=O)N2C(=C(C(=N2)C)Cl)C)C)Cl

Origin of Product

United States

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